molecular formula C6H11NO2 B1387795 (R)-1-Methylpyrrolidine-3-carboxylic acid CAS No. 952484-55-8

(R)-1-Methylpyrrolidine-3-carboxylic acid

Cat. No.: B1387795
CAS No.: 952484-55-8
M. Wt: 129.16 g/mol
InChI Key: LJGFIWDOHOWUOY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a carboxylic acid group. The compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and methylating agents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the pyrrolidine ring using methylating agents under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of ®-1-Methylpyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-Methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a bioactive molecule.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methylpyrrolidine-3-carboxylic acid: The enantiomer of the ®-form, differing in the spatial arrangement of atoms.

    Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the methyl group at the 1-position.

    Pyrrolidine-3-carboxylic acid: A compound with a similar structure but without the methyl group.

Uniqueness

®-1-Methylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for research and industrial applications where specific stereochemistry is crucial.

Properties

IUPAC Name

(3R)-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFIWDOHOWUOY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653184
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952484-55-8
Record name (3R)-1-Methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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